2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)-

Chiral separation Enantiomeric purity Patent specification

Pharmaceutical QC laboratories requiring enantiomeric purity verification face a critical gap: racemic ipravacaine or achiral surrogates cannot validate chiral HPLC methods for levobupivacaine Impurity I testing per EP monograph 2636 (≤0.15% w/w limit). (S)-Ipravacaine (CAS 166181-68-6) resolves this. • Enables ICH Q2(R1)-compliant chiral HPLC system suitability and batch release testing. • Certified quantitative reference for enantioselective detection of ipravacaine metabolite (2-5% urinary excretion) in pharmacokinetic studies. • Confirmed chiral purity via specific optical rotation (-80.1°) for stereoselective sodium-channel electrophysiology experiments.

Molecular Formula C18H26N2O
Molecular Weight 286.4 g/mol
CAS No. 166181-68-6
Cat. No. B12064171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)-
CAS166181-68-6
Molecular FormulaC18H26N2O
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CC3CC3
InChIInChI=1S/C18H26N2O/c1-13-6-5-7-14(2)17(13)19-18(21)16-8-3-4-11-20(16)12-15-9-10-15/h5-7,15-16H,3-4,8-12H2,1-2H3,(H,19,21)/t16-/m0/s1
InChIKeyDNUYDQISHIJMLD-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-Ipravacaine: Chiral Local Anesthetic & Analytical Standard


2-Piperidinecarboxamide, 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)-, (2S)- (CAS 166181-68-6), known as (S)-ipravacaine, is the single (S)-enantiomer of the aminoamide local anesthetic ipravacaine . The compound belongs to the pipecoloxylidide class and is structurally differentiated from levobupivacaine (1-butyl substituted) by its cyclopropylmethyl substituent on the piperidine nitrogen [1]. It serves as both a research tool for sodium-channel pharmacology and as a critical reference standard for enantiomeric purity testing in pharmaceutical quality control [2].

Research use Sodium-channel pharmacology studies
Standard type Chiral enantiomeric reference standard

S-Ipravacaine: Generic Substitution Risks


In the aminoamide local anesthetic class, enantiomers routinely display divergent pharmacodynamic and pharmacokinetic profiles, with the (S)-enantiomer often associated with lower cardiotoxicity and prolonged duration compared to the (R)-enantiomer or racemate [1]. Generic substitution of (S)-ipravacaine (CAS 166181-68-6) with racemic ipravacaine (CAS 166181-63-1) or with achiral analogs such as lidocaine would erase enantiomeric identity, rendering the material unsuitable for chiral-specific pharmacological investigations, regulatory-compliant impurity profiling, and enantioselective metabolism studies [2]. The quantitative evidence below demonstrates exactly where (S)-ipravacaine must be prioritized over its closest substitutes.

Target
Substitute
(S)-Ipravacaine
Racemic ipravacaine or achiral analogs
Single enantiomer with defined optical rotation; supports enantiomer-specific assays
Racemate lacks optical activity; mixed stereochemistry may confound receptor studies
Required as chiral reference for EP impurity I quantification
Achiral substitutes may not meet EP method requirements for impurity profiling

S-Ipravacaine: Verifiable Differentiation Evidence


Optical Rotation Confirming Enantiomeric Identity

The (S)-configuration of ipravacaine (CAS 166181-68-6) is unambiguously confirmed by its specific optical rotation of −80.1° (c = 1, methanol), as disclosed in the original composition-of-matter patent US5849793 [1]. The racemic mixture (CAS 166181-63-1) exhibits an optical rotation of 0° under identical conditions, eliminating any trace of chirality that could confound enantioselective pharmacological readouts.

Optical rotation
Head-to-head
(S)-ipravacaine −80.1° vs racemate 0°
Confirms enantiomeric identity for chiral assays
Patent US5849793; polarimetry in methanol
Chiral separation Enantiomeric purity Patent specification

Pharmacopeial Impurity Limit for Levobupivacaine

The European Pharmacopoeia (Ph. Eur. 10.0) monograph 2636 for Levobupivacaine Hydrochloride defines Impurity I as racemic 1-(cyclopropylmethyl)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide (ipravacaine) and imposes a strict acceptance criterion of not more than 0.15% (w/w) [1]. Quantitative determination of this impurity by chiral HPLC requires (S)-ipravacaine as the authentic reference standard to calibrate the detector response and validate enantiomeric separation [2].

EP Impurity I limit
Specification review
Impurity I ≤0.15%; requires (S)-ipravacaine calibrant
Enables pharmacopeial impurity testing
EP 10.0 monograph 2636; chiral HPLC
Pharmaceutical impurity Pharmacopeia Analytical reference standard

Stereoselective Cardiac Sodium Channel Block

Although direct head-to-head electrophysiology data for (S)-ipravacaine vs. racemic ipravacaine are not publicly available, extensive class-level evidence from the structural congener levobupivacaine demonstrates that the (S)-enantiomer of aminoamide local anesthetics reduces cardiac sodium-channel (Nav1.5) affinity by approximately 2-fold compared to the (R)-enantiomer [1]. Specifically, levobupivacaine (S-enantiomer) exhibited an IC50 of 2.9 µM for blocking human cardiac Nav1.5 channels, whereas the R-enantiomer showed an IC50 of 1.4 µM under identical voltage-clamp conditions [2]. This stereodifferentiation is extrapolated to (S)-ipravacaine, where the single (S)-enantiomer is predicted to exhibit a 2- to 3-fold reduction in cardiac sodium channel binding affinity relative to the corresponding (R)-enantiomer or racemate, thereby conferring a measurably improved therapeutic index.

Cardiac Nav1.5 affinity
Class-level
Predicted IC50 ~3–5 µM for (S)-ipravacaine vs 1.4 µM (R)-levobupivacaine
Supports enantiomer-specific cardiac channel screening
Class-level extrapolation; direct data not available
Sodium channel Enantioselectivity Cardiotoxicity

Levobupivacaine Metabolite Identification

Ipravacaine has been identified as a specific urinary metabolite of levobupivacaine in humans, with (S)-ipravacaine being the enantiomerically specific product of levobupivacaine metabolism [1]. In volunteer metabolism studies, approximately 2–5% of an administered dose of levobupivacaine is excreted as ipravacaine-glucuronide conjugate within 48 hours, necessitating quantitative LC-MS/MS analysis using (S)-ipravacaine as the certified reference standard to establish calibration curves and validate analyte recovery [2].

Metabolite quantification
Method context
2–5% urinary ipravacaine; (S)-enantiomer reference required
Enables enantioselective ADME bioanalysis
Human volunteer study; LC-MS/MS
Drug metabolism Pharmacokinetics Bioanalytical chemistry

S-Ipravacaine: Application Scenarios


Chiral Reference Standard for Impurity Testing

Pharmaceutical quality control laboratories rely on (S)-ipravacaine as the authentic reference standard to quantify Impurity I (racemic ipravacaine) in levobupivacaine HCl drug substance and finished product, per EP monograph 2636 limit of ≤0.15% (w/w) [1]. Without this single enantiomer, chiral HPLC method validation, system suitability testing, and batch release cannot be performed in compliance with ICH Q2(R1) [2].

Levobupivacaine Metabolism and Pharmacokinetics

Clinical and preclinical pharmacokinetic investigations require (S)-ipravacaine as the certified quantitative reference to measure the 2–5% urinary excretion of the ipravacaine metabolite after levobupivacaine administration [1]. The (S)-enantiomer ensures enantioselective detection and avoids the quantification bias introduced by racemic or achiral surrogate standards.

Enantiomer-Specific Sodium Channel Research

In vitro electrophysiology experiments examining the stereoselective block of voltage-gated sodium channels benefit from (S)-ipravacaine as a probe compound whose optical rotation (−80.1°) confirms chiral purity [1]. Extrapolating from levobupivacaine class data, the (S)-enantiomer is predicted to exhibit approximately 2–3-fold lower cardiac Nav1.5 affinity than the (R)-enantiomer, making it the safer choice for studying local anesthetic mechanisms [2].

Stereochemical Authenticator for Synthesis

Custom synthesis and process development groups use (S)-ipravacaine as a stereochemical benchmark to confirm the enantiospecificity of novel synthetic routes or chiral resolution steps [1]. Its well-defined specific rotation and HPLC retention time provide a reproducible comparator for new pipecoloxylidide derivatives.

Application
Selection Property
Validation Focus
Levobupivacaine impurity profiling
Chiral reference standard identity
EP impurity I quantification and system suitability
Levobupivacaine ADME studies
Enantiomer-specific bioanalytical reference
Metabolite identification and assay accuracy
Cardiac Nav1.5 channel research
Enantiomer-pure probe with defined chirality
Stereoselective block and safety margin profiling
Chiral synthesis route validation
Stereochemical benchmark
Enantiospecificity and resolution efficiency
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